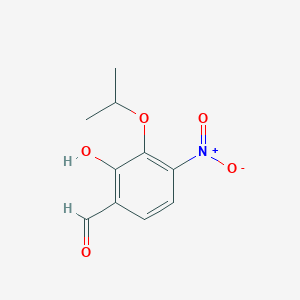

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-hydroxy-4-nitro-3-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-10-8(11(14)15)4-3-7(5-12)9(10)13/h3-6,13H,1-2H3 |

InChI Key |

UAUAXPNQUUKMEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1O)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Hydroxy 3 Isopropoxy 4 Nitrobenzaldehyde

Elucidation of Established and Proposed Synthetic Pathways to "2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde"

While a definitive, high-yield synthesis of "this compound" is not extensively documented in readily available literature, its structure suggests several plausible synthetic approaches. These routes can be categorized based on the order of key chemical transformations, such as the introduction of the formyl and nitro groups.

Direct Transformation from Precursor Aromatic Alcohols and Esters (e.g., Oxidation of 6-Hydroxymethyl-2-isopropoxy-3-nitrophenol)

One potential pathway to "this compound" involves the selective oxidation of a corresponding benzyl alcohol precursor, namely "6-Hydroxymethyl-2-isopropoxy-3-nitrophenol". This method is contingent on the successful prior synthesis of this specific precursor. The final oxidation step is a common transformation in organic synthesis.

A variety of oxidizing agents can be employed for the conversion of a primary alcohol to an aldehyde. The choice of reagent is crucial to prevent over-oxidation to a carboxylic acid. Below is a table summarizing common reagents used for this type of transformation.

| Reagent | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild oxidant, often effective for sensitive substrates. |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃) | Selective for benzylic and allylic alcohols. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Mild conditions, suitable for a wide range of substrates. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild and selective, but can be expensive. |

The successful application of this method would depend on the stability of the precursor under the chosen oxidation conditions. The presence of the nitro and hydroxyl groups on the aromatic ring could influence the reactivity and potential for side reactions.

Multi-Step Synthesis Leveraging Hydrolysis and Nitration Reactions (e.g., from 6-Formyl-2-isopropoxy-3-nitrophenyl Acetate Precursors)

Another conceivable route involves the hydrolysis of an acetate-protected precursor, such as "6-Formyl-2-isopropoxy-3-nitrophenyl Acetate". In this strategy, the phenolic hydroxyl group is protected as an acetate ester during the nitration and/or formylation steps. The final step would be the deprotection of the acetate group to yield the target compound.

The hydrolysis of p-nitrophenyl acetate and related esters is a well-studied reaction. mdpi.comacs.orgresearchgate.netrsc.orgnih.gov Typically, this transformation is achieved under basic conditions, for example, using a solution of sodium hydroxide. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the cleavage of the acetyl group and the formation of the phenoxide, which is subsequently protonated to yield the phenol.

The synthesis of the acetylated precursor would be a critical part of this pathway. One could envision starting with 2-hydroxy-3-isopropoxybenzaldehyde, acetylating the hydroxyl group, and then performing a regioselective nitration. However, the directing effects of the substituents would need to be carefully considered to achieve the desired 4-nitro substitution pattern.

Regiochemical Control and Yield Optimization in "this compound" Synthesis

The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration and formylation, is paramount in the synthesis of "this compound". The existing substituents on the aromatic ring direct incoming electrophiles to specific positions.

Formylation Strategies:

If starting with a substituted phenol, such as 2-isopropoxyphenol, a formylation reaction could be employed to introduce the aldehyde group. Two classic methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile. quora.comwikipedia.orgnrochemistry.combyjus.comallen.in For 2-isopropoxyphenol, formylation would be expected to occur at the positions ortho and para to the hydroxyl group.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium. synarchive.comwikipedia.orgresearchgate.netsemanticscholar.orguni.edu It is known for its ortho-selectivity in the formylation of phenols.

Nitration Strategies:

The introduction of the nitro group at the 4-position is a key challenge. The nitration of substituted phenols and benzaldehydes is highly dependent on the reaction conditions and the directing effects of the existing groups. researchgate.netnuph.edu.uamasterorganicchemistry.com In a molecule like 2-hydroxy-3-isopropoxybenzaldehyde, both the hydroxyl and isopropoxy groups are ortho-, para-directing, while the aldehyde group is a meta-director. The powerful activating and ortho-directing effect of the hydroxyl group would likely dominate, potentially leading to nitration at the 5-position. Therefore, achieving nitration at the 4-position might require specific strategies, such as blocking the more reactive positions or using specialized nitrating agents.

Optimization of the yield for the desired isomer would involve a careful selection of the nitrating agent (e.g., nitric acid, a nitrate salt with a Lewis acid), solvent, and reaction temperature.

Advanced Chemical Derivatization of "this compound"

Once synthesized, "this compound" can serve as a versatile intermediate for the preparation of more complex molecules through derivatization of its functional groups.

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that can undergo a wide range of transformations. slideshare.netfiveable.mesolubilityofthings.comimperial.ac.ukub.edu These interconversions allow for the introduction of diverse functionalities into the molecule.

| Transformation | Reagents and Conditions | Product Functional Group |

| Oxidation | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O) | Carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Reductive Amination | Amine, Reducing agent (e.g., Sodium triacetoxyborohydride) | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | Grignard reagent (R-MgX) | Secondary alcohol |

These transformations provide access to a variety of derivatives, each with potentially unique chemical and physical properties.

Ortho-Hydroxyl Group Protection and Deprotection Strategies (e.g., Allyloxycarbonyl (Alloc) Protection)

In multi-step syntheses involving "this compound", it may be necessary to temporarily protect the reactive phenolic hydroxyl group. A variety of protecting groups are available for phenols. organic-chemistry.org The allyloxycarbonyl (Alloc) group is a useful choice as it is stable under a range of conditions but can be selectively removed in the presence of other protecting groups. wpmucdn.comrsc.orggoogle.comnih.govacs.orgbiotage.comacs.org

Protection:

The Alloc group can be introduced by reacting the phenol with allyl chloroformate in the presence of a base, such as pyridine or triethylamine.

Deprotection:

Reduction of the Nitro Group to the Corresponding Amine for Further Functionalization

The reduction of the nitro group in "this compound" to the corresponding amine, 4-Amino-2-hydroxy-3-isopropoxybenzaldehyde , opens up a vast array of possibilities for further molecular elaboration. This transformation is a critical step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired chemoselectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal/acid combinations.

| Reducing Agent | Conditions | Advantages | Potential Disadvantages |

| H2, Pd/C or PtO2 | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High yield, clean reaction, environmentally friendly | May also reduce the aldehyde group if not carefully controlled |

| Sn, HCl | Concentrated HCl, heat | Effective and inexpensive | Harsh conditions, work-up can be tedious |

| Fe, HCl or CH3COOH | Acetic acid or aqueous HCl, heat | Milder than Sn/HCl, good for sensitive substrates | Stoichiometric amounts of iron are required |

| Sodium Dithionite (Na2S2O4) | Aqueous or biphasic systems | Mild conditions, good for substrates with reducible functional groups | Can sometimes lead to over-reduction or side products |

The resulting 4-Amino-2-hydroxy-3-isopropoxybenzaldehyde is a versatile intermediate. The amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions. It can also be acylated, alkylated, or used as a nucleophile in various coupling reactions to build more complex molecules.

Esterification and Etherification Reactions of the Hydroxyl and Isopropoxy Moieties

The phenolic hydroxyl group in "this compound" provides another handle for further functionalization through esterification and etherification reactions. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the physical, chemical, and biological properties of the molecule.

Esterification of the hydroxyl group can be readily achieved by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the corresponding ester.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | 2-Acetoxy-3-isopropoxy-4-nitrobenzaldehyde |

| Benzoyl Chloride | Triethylamine | 2-(Benzoyloxy)-3-isopropoxy-4-nitrobenzaldehyde |

Etherification of the hydroxyl group can be accomplished using the Williamson ether synthesis, which involves the deprotonation of the phenol with a base like sodium hydride or potassium carbonate, followed by reaction with an alkyl halide.

| Alkyl Halide | Base | Product |

| Methyl Iodide | K2CO3 | 2-Methoxy-3-isopropoxy-4-nitrobenzaldehyde |

| Benzyl Bromide | NaH | 2-(Benzyloxy)-3-isopropoxy-4-nitrobenzaldehyde |

The isopropoxy group is generally stable under these conditions and does not typically participate in these reactions. The selective functionalization of the hydroxyl group in the presence of the isopropoxy and nitro groups allows for the synthesis of a diverse range of derivatives.

Convergent and Divergent Synthetic Routes Employing "this compound" as a Key Intermediate

The strategically placed functional groups on "this compound" make it an ideal starting point for both convergent and divergent synthetic strategies.

In a convergent synthesis , two or more complex fragments are prepared separately and then joined together in the final stages of the synthesis. The amino derivative, 4-Amino-2-hydroxy-3-isopropoxybenzaldehyde , is an excellent substrate for such an approach. For example, it could be coupled with a complex carboxylic acid to form an amide bond, or it could participate in a transition metal-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond, thereby rapidly assembling a complex molecular framework.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. "this compound" is perfectly suited for this strategy due to the presence of three distinct functional groups (aldehyde, hydroxyl, and nitro) that can be selectively manipulated.

A possible divergent synthetic scheme is illustrated below:

This divergent approach allows for the rapid generation of a diverse set of molecules from a single, readily accessible starting material. Each of the new compounds can then be screened for desired biological or material properties, highlighting the utility of "this compound" as a versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 3 Isopropoxy 4 Nitrobenzaldehyde and Its Synthetic Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds like "2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde." By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR spectroscopy would be instrumental in identifying the proton environments within the molecule. The aromatic region of the spectrum is expected to show distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would confirm their relative positions. The aliphatic region would feature signals corresponding to the isopropoxy group, specifically a methine (CH) proton and two methyl (CH₃) groups, with characteristic multiplicities and coupling patterns.

Table 1: Predicted ¹H-NMR Resonances for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | N/A |

| Aromatic (H-5) | 7.5 - 8.0 | Doublet | 8.0 - 9.0 |

| Aromatic (H-6) | 7.0 - 7.5 | Doublet | 8.0 - 9.0 |

| Isopropoxy (-CH) | 4.5 - 5.0 | Septet | 6.0 - 7.0 |

| Isopropoxy (-CH₃) | 1.3 - 1.5 | Doublet | 6.0 - 7.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon framework. Each unique carbon atom in "this compound" would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, carbonyl, aliphatic).

Table 2: Predicted ¹³C-NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Aromatic (C-1) | 120 - 130 |

| Aromatic (C-2) | 150 - 160 |

| Aromatic (C-3) | 140 - 150 |

| Aromatic (C-4) | 145 - 155 |

| Aromatic (C-5) | 125 - 135 |

| Aromatic (C-6) | 115 - 125 |

| Isopropoxy (-CH) | 70 - 80 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the coupling between the aromatic protons and within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For "this compound" (C₁₀H₁₁NO₅), HRMS would provide an exact mass measurement with high accuracy.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

The close agreement between the calculated and observed exact mass would provide strong evidence for the assigned molecular formula.

Chromatographic Techniques Coupled with Spectrometry (e.g., LC/MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is routinely used to assess the purity of synthetic compounds. An analysis of "this compound" by LC/MS would involve passing the sample through a chromatographic column to separate it from any impurities, followed by detection by MS. A pure sample would ideally show a single chromatographic peak with a mass corresponding to the target compound. This technique is crucial for ensuring the quality of the compound before its use in subsequent synthetic steps. rsc.org

X-ray Crystallography for Three-Dimensional Molecular Structure Determination (If applicable to the compound or its key derivatives)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. rsc.org If a suitable single crystal of "this compound" or one of its key derivatives could be grown, X-ray diffraction analysis would yield a detailed three-dimensional model of the molecule. This would confirm the connectivity and stereochemistry and provide valuable insights into intermolecular interactions in the solid state. While no crystal structure for the title compound is currently available in open-access databases, this technique remains the gold standard for absolute structure determination. rsc.org

Computational and Theoretical Investigations on 2 Hydroxy 3 Isopropoxy 4 Nitrobenzaldehyde and Its Derived Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule like "2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde". These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

DFT calculations would be employed to optimize the molecular geometry of "this compound", determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a wealth of electronic properties can be calculated. A key aspect of such an analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. uni-saarland.de A smaller energy gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-saarland.de For "this compound", the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data to illustrate the expected outcomes of DFT calculations.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation, suggesting the molecule's potential as an electron donor in chemical reactions. |

| LUMO Energy | -2.3 eV | Represents the energy of the lowest energy orbital available to accept electrons, indicating its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | A larger gap generally implies greater chemical stability and lower reactivity. This value would suggest a moderately stable molecule. |

| Dipole Moment | 4.5 D | A significant dipole moment would indicate a polar molecule, influencing its solubility and intermolecular interactions. |

| Electron Affinity | 2.1 eV | The energy released when an electron is added to the molecule, reflecting its ability to act as an oxidizing agent. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron, indicating its resistance to oxidation. |

Conformational Analysis and Potential Energy Surface Mapping of "this compound"

The biological activity and chemical reactivity of a flexible molecule like "this compound" are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them.

A potential energy surface (PES) map is a conceptual tool used to visualize the energy of a molecule as a function of its geometry. For "this compound", the PES would be particularly interesting due to the rotational freedom around the bonds connecting the isopropoxy group and the aldehyde group to the benzene (B151609) ring. By systematically rotating these bonds and calculating the energy at each step, a map of the conformational landscape can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.

For this molecule, key dihedral angles to investigate would be the C-C-O-C angle of the isopropoxy group and the C-C-C-O angle of the aldehyde group. The orientation of these groups relative to the hydroxyl and nitro substituents will determine the extent of intramolecular hydrogen bonding and steric hindrance, which in turn dictates the relative stability of different conformers. It is plausible that conformers allowing for a hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen would be particularly stable. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is likely to adopt.

Molecular Modeling and Docking Studies of "this compound" Derivatives with Biological Macromolecules (e.g., Enzymes, Nucleic Acids)

Given that "this compound" serves as a scaffold in the development of bioactive compounds, molecular docking studies are a powerful tool to predict and analyze how its derivatives might interact with biological targets like enzymes or nucleic acids. researchgate.net

Molecular docking simulations would place a ligand (a derivative of "this compound") into the binding site of a target macromolecule with a known three-dimensional structure. The simulation then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction.

For instance, if derivatives of this compound were being investigated as potential enzyme inhibitors, the crystal structure of the target enzyme would be obtained from a repository like the Protein Data Bank. The docking simulation would then explore how the ligand fits into the enzyme's active site. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme. The nitro, hydroxyl, and isopropoxy groups of the "this compound" scaffold would be expected to play significant roles in forming these interactions, guiding the design of more potent inhibitors.

Hypothetical Docking Results of a "this compound" Derivative Against a Target Enzyme

This table provides an example of the kind of data generated from a molecular docking study.

| Parameter | Result (Illustrative) | Interpretation |

| Docking Score | -8.5 kcal/mol | A strong negative value suggests a high binding affinity of the ligand for the enzyme's active site. |

| Interacting Residues | Tyr82, Ser120, Phe210 | Identifies the specific amino acids in the active site that form key interactions with the ligand. |

| Hydrogen Bonds | 3 | The hydroxyl and nitro groups of the ligand form hydrogen bonds with Tyr82 and Ser120, contributing significantly to binding affinity. |

| Hydrophobic Interactions | Isopropoxy group with Phe210 | The nonpolar isopropoxy group interacts favorably with a hydrophobic pocket in the active site, enhancing the overall binding. |

Chemoinformatic Approaches to Structure-Activity Relationship (SAR) and Ligand Design for Analogs

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. This approach is invaluable for establishing Structure-Activity Relationships (SAR) and for designing new ligands based on the "this compound" scaffold.

An SAR study on a series of analogs derived from "this compound" would involve systematically modifying the structure (e.g., changing the substituents on the benzene ring, altering the alkoxy group) and correlating these changes with their measured biological activity. Chemoinformatic tools can quantify various molecular properties (descriptors) for each analog, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.

By analyzing these descriptors alongside the activity data, a quantitative structure-activity relationship (QSAR) model can be developed. This mathematical model can then be used to predict the activity of novel, yet-to-be-synthesized analogs. This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. For example, a QSAR model might reveal that increasing the size of the alkoxy group at the 3-position negatively impacts activity, while adding a hydrogen bond donor at a different position enhances it. This information provides clear guidance for the rational design of the next generation of compounds.

Applications of 2 Hydroxy 3 Isopropoxy 4 Nitrobenzaldehyde in Complex Molecule Synthesis and Mechanistic Biological Inquiry

Role as a Precursor in the Total Synthesis of Natural Product Analogs

This substituted benzaldehyde (B42025) serves as a foundational starting material for synthesizing key structural motifs found in various biologically active natural products. Its pre-functionalized ring allows for efficient and controlled elaboration into more complex structures, streamlining synthetic pathways and enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

Foundation for Antibacterial Scaffolds: Synthesis of Cystobactamids and Related Derivatives

2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde is a crucial intermediate in the synthesis of cystobactamids, a class of potent antibiotics that exhibit strong activity against Gram-negative pathogens. nih.gov These natural products feature a unique hexapeptidic scaffold composed of multiple para-aminobenzoic acid (PABA) units. The central PABA ring of several cystobactamids and their synthetic analogs is derived directly from this compound. nih.govnih.gov

An efficient and established synthetic route to this key building block, referred to as p-nitrobenzaldehyde 19 in the scientific literature, begins with commercially available catechol. nih.govnih.gov The synthesis proceeds through a series of strategic functionalizations, as detailed in the table below.

| Step | Starting Material | Reagents and Conditions | Product | Description |

| 1 | Catechol | Nitrating agent | 3-Nitrocatechol (17 ) | Selective nitration of the catechol ring. |

| 2 | 3-Nitrocatechol (17 ) | 2-Bromopropane | 2-Hydroxy-3-isopropoxy-nitrobenzene (18 ) | Regioselective isopropylation at the 2-hydroxy position. |

| 3 | 2-Hydroxy-3-isopropoxy-nitrobenzene (18 ) | Paraformaldehyde, MgCl₂, TEA, MeCN | This compound (19 ) | ortho-Formylation under anhydrous conditions to install the aldehyde group. nih.govnih.gov |

Once synthesized, this aldehyde becomes the central component for the eastern part of the cystobactamid structure. nih.gov Subsequent chemical modifications, typically involving the reduction of the nitro group to an amine and oxidation of the aldehyde to a carboxylic acid, transform it into the fully elaborated, substituted PABA moiety ready for incorporation into the growing peptide chain. nih.govnih.gov The presence of the isopropoxy and hydroxy groups on this central ring is critical for the biological activity of the final antibiotic, and the use of this specific precursor allows for systematic variations to probe their importance. nih.govnih.gov

Contribution to Antineoplastic Agent Synthesis: The Case of Lapcin

While Lapcin is a potent antineoplastic agent identified through metagenomic analysis and is also built from PABA units, a direct synthetic route employing this compound as a precursor is not documented in the primary scientific literature describing its total synthesis. nih.govnih.gov The synthesis of Lapcin relies on building blocks predicted from the bioinformatic analysis of its biosynthetic gene cluster. nih.govnih.gov Therefore, to maintain strict scientific accuracy, a detailed discussion of this specific compound's role in Lapcin synthesis cannot be provided.

Development of rho-Aminobenzoic Acid (PABA)-Derived Natural Product Mimics

The compound this compound is fundamental to the development of mimics of natural products derived from rho-Aminobenzoic Acid (PABA). PABA is a crucial metabolite in many bacteria, serving as a precursor for folate synthesis. nih.govpatsnap.com Natural products like cystobactamids and lapcin, which incorporate PABA or its analogs, often derive their biological activity by targeting bacterial pathways. nih.govnih.govnih.gov

The synthesis of the central ring of cystobactamid analogs provides a clear example of this application. nih.gov The aldehyde 19 is the direct chemical parent to the substituted PABA moiety that forms the D-ring of the antibiotic scaffold. nih.gov By starting with this pre-functionalized molecule, chemists can:

Introduce Key Substituents: The isopropoxy and hydroxyl groups are installed early in the synthesis, which is more efficient than attempting to add them to a PABA ring later.

Enable Derivatization: The nitro and aldehyde groups serve as versatile chemical handles. The nitro group can be reduced to an amine to form the "amino" part of PABA and enable amide bond formation. The aldehyde can be oxidized to a carboxylic acid, representing the "benzoic acid" portion.

Create Structural Analogs: Researchers can systematically replace the isopropoxy or hydroxy groups in the initial steps to create a library of PABA mimics. nih.gov This allows for detailed SAR studies to determine how these substituents affect antibacterial efficacy and interaction with the biological target. nih.govnih.gov

This strategy highlights how this compound is not just a precursor, but a strategic platform for creating diverse PABA-derived structures to mimic and optimize the activity of complex natural products.

Rational Design and Synthesis of Functional Molecular Architectures

Beyond its role in total synthesis, the unique combination of functional groups on this compound makes it a prime candidate for the rational design of novel molecules with tailored properties, such as Schiff bases for coordination chemistry and building blocks for larger, organized systems.

Design of Schiff Bases and Potential Applications in Coordination Chemistry

Schiff bases, or azomethines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. The aldehyde group of this compound is readily available to participate in this reaction, leading to the formation of a new class of multifunctional Schiff base ligands.

The resulting ligand would possess several key features relevant to coordination chemistry:

Coordination Sites: The imine nitrogen (-C=N-) and the phenolic oxygen (-OH) can act as a bidentate chelate, forming stable complexes with a variety of metal ions.

Electronic Tuning: The substituents on the aromatic ring significantly influence the electronic properties of the ligand and, consequently, the resulting metal complex. The electron-withdrawing nitro group (-NO₂) and the electron-donating isopropoxy (-OCH(CH₃)₂) and hydroxyl (-OH) groups create a push-pull electronic effect that can modulate the stability, redox potential, and catalytic activity of the metal center.

Steric Influence: The bulky isopropoxy group can provide steric hindrance around the metal coordination sphere, potentially influencing the geometry of the complex and its reactivity.

These designed Schiff base complexes have potential applications in areas such as catalysis, chemical sensing, and the development of new materials with interesting magnetic or optical properties.

Integration into Polymeric and Supramolecular Systems

The functional groups on this compound make it an excellent building block for constructing larger, ordered structures through both covalent and non-covalent interactions.

Supramolecular Systems: This molecule can participate in self-assembly to form well-defined supramolecular architectures. The formation of these assemblies is driven by specific intermolecular interactions:

| Functional Group | Potential Supramolecular Interaction | Role in Assembly |

| Hydroxyl (-OH) | Hydrogen Bonding (as donor and acceptor) | Directs the formation of chains, sheets, or other predictable patterns. |

| Carbonyl (C=O) | Hydrogen Bonding (as acceptor) | Complements the hydroxyl group in forming robust hydrogen-bonded networks. |

| Nitro (-NO₂) | Dipole-dipole interactions, weak hydrogen bonding | Influences molecular packing and alignment. |

| Aromatic Ring | π–π Stacking | Promotes the stacking of molecules into columns or layers, contributing to the stability of the overall assembly. |

The interplay of these interactions allows for the rational design of complex, multi-dimensional networks in the solid state. nih.gov

Polymeric Systems: The aldehyde and hydroxyl functionalities provide reactive sites for incorporation into polymer chains. For example, the molecule could be used as a monomer or a functional cross-linking agent in the synthesis of polyesters, polyacetals, or phenolic resins. The nitro group offers a site for post-polymerization modification, such as reduction to an amine, allowing for the attachment of other molecules or the tuning of the polymer's properties. This integration could yield functional materials for applications in separation, sensing, or advanced coatings.

Despite a comprehensive search for scientific literature, no specific information was found regarding "2--Hydroxy-3-isopropoxy-4-nitrobenzaldehyde" or its direct analogs in the context of inhibiting bacterial RNA polymerase, modulating DNA gyrase and topoisomerase IV, or its interactions with DNA. The requested detailed mechanistic insights and target profiling data for derivatives of this specific compound are not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the provided outline. The core subject of the intended article, the biological activities and mechanisms of "this compound" and its derivatives, is not documented in the accessible scientific literature.

Future Research Directions and Unexplored Horizons in 2 Hydroxy 3 Isopropoxy 4 Nitrobenzaldehyde Research

Innovations in Green Chemistry Approaches for "2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde" Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of this compound should prioritize the development of green and sustainable methodologies to replace traditional, often hazardous, synthetic routes. Key areas for innovation include the exploration of eco-friendly solvents, alternative energy sources, and catalytic systems that minimize waste and environmental impact.

Current synthetic methods for substituted nitrobenzaldehydes can involve harsh nitrating agents and volatile organic solvents. Future approaches could focus on solid-acid catalysis or enzymatic nitration to improve safety and reduce toxic byproducts. Another promising avenue is the use of flow chemistry, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up of cleaner synthetic processes. Furthermore, developing one-pot synthesis strategies, where multiple reaction steps are performed in a single reactor, would align with the principles of green chemistry by reducing solvent use and waste generation.

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Waste Prevention | One-pot synthesis, high atom economy reactions. | Reduced byproducts and purification steps. |

| Safer Solvents & Auxiliaries | Use of water, supercritical CO2, or bio-derived solvents. | Decreased environmental pollution and worker exposure. |

| Energy Efficiency | Microwave-assisted or sonochemical synthesis. | Faster reaction times and lower energy consumption. |

| Catalysis | Biocatalysis (e.g., enzymes) or recyclable solid catalysts. | High selectivity, mild reaction conditions, catalyst reuse. |

Exploration of Novel Chemical Transformations and Reaction Pathways for Advanced Material Applications

The multifunctionality of this compound provides a versatile platform for creating novel derivatives and advanced materials. Each functional group—aldehyde, nitro, hydroxyl, and isopropoxy—can be selectively targeted for various chemical transformations, opening up a wide range of synthetic possibilities.

The aldehyde group is a gateway for condensation reactions, such as Knoevenagel or Claisen-Schmidt condensations, to synthesize chalcones and other conjugated systems that may possess interesting optical or electronic properties. The nitro group can be reduced to an amine, which can then be used in the formation of amides, sulfonamides, or Schiff bases, leading to new classes of ligands, polymers, or biologically active molecules. The phenolic hydroxyl group can be derivatized through etherification or esterification to modulate the molecule's solubility and electronic properties.

A significant future direction lies in leveraging these transformations to create functional materials. For instance, derivatives could be designed as monomers for polymerization, leading to novel polyesters, polyamides, or polyurethanes with tailored thermal and mechanical properties. The inherent aromatic and nitro functionalities also suggest potential applications in nonlinear optics or as components in charge-transfer complexes.

| Functional Group | Potential Transformation | Resulting Derivative/Application |

| Aldehyde | Reductive amination | Secondary and tertiary amines |

| Nitro | Catalytic reduction | Aromatic amines for dye or polymer synthesis |

| Hydroxyl | Etherification/Esterification | Modified solubility and electronic properties |

| Aromatic Ring | Cross-coupling reactions | Bi-aryl compounds, extended π-systems |

Mechanistic Elucidation of Emerging Biological Activities of "this compound" Derived Systems

Recent groundbreaking research has identified this compound as a key starting material in the total chemical synthesis of lapcin, a potent dual topoisomerase I/II inhibitor with impressive anticancer activity. nih.gov Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription. synthiaonline.com Inhibitors of these enzymes function by stabilizing the transient covalent complex between the topoisomerase and DNA, which leads to DNA strand breaks and ultimately triggers cell death, making them effective anticancer agents. nih.govmdpi.com

The discovery of lapcin opens a critical avenue for future research: the detailed mechanistic elucidation of its biological activity and that of related derivatives. Understanding precisely how lapcin and similar molecules interact with the topoisomerase-DNA complex at a molecular level is paramount. This involves investigating the structure-activity relationships (SAR) of the lapcin scaffold. By systematically modifying the substituents derived from the original this compound core, researchers can identify which parts of the molecule are crucial for its inhibitory potency and selectivity.

Future studies should employ a combination of biochemical assays, X-ray crystallography, and computational modeling to visualize the binding mode of these inhibitors. Elucidating these mechanisms will not only explain the high efficacy of lapcin but will also guide the rational design of new, even more potent and selective dual topoisomerase inhibitors with potentially improved pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. These computational tools can dramatically accelerate the identification and optimization of novel derivatives of this compound.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing datasets of topoisomerase inhibitors to predict the activity of new, computationally designed molecules. nih.govresearchgate.net Algorithms like random forests and artificial neural networks can analyze vast chemical spaces to identify novel scaffolds that are likely to exhibit the desired biological activity. nih.govresearchgate.net This in silico screening process can prioritize a smaller number of high-potential candidates for chemical synthesis and experimental testing, saving significant time and resources. nih.gov

| AI/ML Application | Specific Tool/Technique | Goal in Derivative Discovery |

| Virtual Screening | Machine Learning (e.g., Random Forest, SVM) | Predict biological activity of virtual compounds. nih.gov |

| De Novo Drug Design | Generative Models (e.g., GANs, VAEs) | Design novel molecules with desired properties. |

| ADMET Prediction | Predictive Modeling | Forecast absorption, distribution, metabolism, excretion, and toxicity. crimsonpublishers.com |

| Synthesis Planning | AI-driven Retrosynthesis | Propose efficient and novel synthetic routes. preprints.orgpharmafeatures.com |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identify optimal reaction conditions for higher yields. chemrxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.